2-[[5-(3,5-Dichlorophenyl)sulfanyl-1-ethyl-4-isopropyl-imidazol-2-yl]methoxy]ethyl acetate

Catalog No.
S13171253
CAS No.
178979-52-7
M.F
C19H24Cl2N2O3S
M. Wt
431.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[[5-(3,5-Dichlorophenyl)sulfanyl-1-ethyl-4-isopr...

CAS Number

178979-52-7

Product Name

2-[[5-(3,5-Dichlorophenyl)sulfanyl-1-ethyl-4-isopropyl-imidazol-2-yl]methoxy]ethyl acetate

IUPAC Name

2-[[5-(3,5-dichlorophenyl)sulfanyl-1-ethyl-4-propan-2-ylimidazol-2-yl]methoxy]ethyl acetate

Molecular Formula

C19H24Cl2N2O3S

Molecular Weight

431.4 g/mol

InChI

InChI=1S/C19H24Cl2N2O3S/c1-5-23-17(11-25-6-7-26-13(4)24)22-18(12(2)3)19(23)27-16-9-14(20)8-15(21)10-16/h8-10,12H,5-7,11H2,1-4H3

InChI Key

ZPAYRTYWSCSUOJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NC(=C1SC2=CC(=CC(=C2)Cl)Cl)C(C)C)COCCOC(=O)C

The compound 2-[[5-(3,5-Dichlorophenyl)sulfanyl-1-ethyl-4-isopropyl-imidazol-2-yl]methoxy]ethyl acetate is a complex organic molecule with the molecular formula C19H24Cl2N2O3SC_{19}H_{24}Cl_2N_2O_3S and a molecular weight of approximately 431.4 g/mol. It features a unique structure that includes an imidazole ring, a methoxy group, and an ethyl acetate moiety. This compound is notable for its potential biological applications, particularly in pharmacology and medicinal chemistry.

The synthesis of this compound typically involves several key reactions. One common method includes the reaction of 3,5-dichlorothiophenol with an imidazole derivative under basic conditions, often using sodium hydride as a base in a solvent such as dimethylformamide. This initial reaction produces an intermediate that is subsequently reacted with ethyl acetate to yield the final product. The reactions can be summarized as follows:

  • Formation of Intermediate:
    3 5 Dichlorothiophenol+Imidazole DerivativeBaseIntermediate\text{3 5 Dichlorothiophenol}+\text{Imidazole Derivative}\xrightarrow{\text{Base}}\text{Intermediate}
  • Final Product Formation:
    Intermediate+Ethyl Acetate2[[5(3,5Dichlorophenyl)sulfanyl1ethyl4isopropylimidazol2yl]methoxy]ethylacetate\text{Intermediate}+\text{Ethyl Acetate}\rightarrow 2-[[5-(3,5-Dichlorophenyl)sulfanyl-1-ethyl-4-isopropyl-imidazol-2-yl]methoxy]ethylacetate

The biological activity of 2-[[5-(3,5-Dichlorophenyl)sulfanyl-1-ethyl-4-isopropyl-imidazol-2-yl]methoxy]ethyl acetate is primarily attributed to its interaction with specific molecular targets in biological systems. It has been shown to exhibit various pharmacological effects, potentially acting on enzymes or receptors that modulate biological pathways. The precise mechanisms of action are still under investigation but may involve modulation of signaling pathways relevant to disease states.

Synthetic Routes and Reaction Conditions

The synthesis can be achieved through several methods, including:

  • Nucleophilic Substitution: Utilizing nucleophilic aromatic substitution reactions involving thiophenol derivatives.
  • Coupling Reactions: Employing coupling agents to facilitate the formation of carbon-sulfur bonds.
  • Acetylation: The final step often involves acetylation to introduce the ethyl acetate group.

Industrial Production Methods

For industrial production, automated reactors and continuous flow systems may be employed to enhance efficiency and yield. Purification methods such as recrystallization and chromatography are essential for achieving high purity levels of the final product.

This compound has potential applications in various fields:

  • Pharmaceuticals: As a candidate for drug development aimed at treating specific diseases.
  • Agricultural Chemistry: Potential use in developing agrochemicals that require specific biological activity.
  • Research: Utilized in studies investigating the mechanisms of action of similar compounds.

Interaction studies have indicated that 2-[[5-(3,5-Dichlorophenyl)sulfanyl-1-ethyl-4-isopropyl-imidazol-2-yl]methoxy]ethyl acetate can bind to various targets within the body, influencing their activity. These studies are crucial for understanding how this compound can be optimized for therapeutic use.

Several compounds share structural similarities with 2-[[5-(3,5-Dichlorophenyl)sulfanyl-1-ethyl-4-isopropyl-imidazol-2-yl]methoxy]ethyl acetate, including:

  • Imidazole Derivatives: Compounds containing imidazole rings often exhibit diverse biological activities.
  • Chlorophenol Compounds: Similar compounds that contain chlorinated phenolic groups may have comparable properties.
  • Sulfur-containing Compounds: These compounds often demonstrate unique reactivity and biological effects due to the presence of sulfur.

Comparison Table

Compound NameStructure FeaturesBiological ActivityUnique Properties
Compound AImidazole ringAntimicrobialHigh selectivity
Compound BChlorinated phenolAnti-inflammatoryLow toxicity
Compound CSulfur moietyAntioxidantBroad spectrum

The uniqueness of 2-[[5-(3,5-Dichlorophenyl)sulfanyl-1-ethyl-4-isopropyl-imidazol-2-yl]methoxy]ethyl acetate lies in its specific combination of functional groups, which may confer distinct biological properties not found in other similar compounds.

XLogP3

4.7

Hydrogen Bond Acceptor Count

5

Exact Mass

430.0884692 g/mol

Monoisotopic Mass

430.0884692 g/mol

Heavy Atom Count

27

Dates

Modify: 2024-08-10

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